molecular formula C17H16O2 B1503977 6-BENZYLOXY-3,4-DIHYDRO-1H-NAPHTHALEN-2-ONE CAS No. 885280-42-2

6-BENZYLOXY-3,4-DIHYDRO-1H-NAPHTHALEN-2-ONE

Cat. No.: B1503977
CAS No.: 885280-42-2
M. Wt: 252.31 g/mol
InChI Key: XOEULYUMMUDOSV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 6-benzyloxy-3,4-dihydro-1H-naphthalen-2-one follows IUPAC guidelines for bicyclic ketones. The parent structure is a naphthalenone derivative, where the ketone group resides at position 2 of the bicyclic framework. The numbering begins at the ketone-bearing carbon (position 1), proceeding through the fused benzene ring to position 6, where a benzyloxy substituent (–OCH₂C₆H₅) is attached. The "3,4-dihydro" designation indicates partial saturation of the non-aromatic ring, specifically at carbons 3 and 4, resulting in a partially hydrogenated cyclohexanone moiety fused to a benzene ring. The full IUPAC name reflects this hierarchy:

  • Root : Naphthalenone (bicyclic system with ketone at position 2).
  • Substituents : Benzyloxy group at position 6; hydrogenation at positions 3 and 4.
  • Stereodescriptors : Absent due to the absence of chiral centers.

This nomenclature distinguishes it from isomers such as 6-benzyloxy-1-tetralone, where the ketone position and hydrogenation pattern differ.

Molecular Architecture: Bicyclic Framework Analysis

The molecular architecture of this compound comprises a fused bicyclic system (Figure 1):

Aromatic Ring (Ring A) : A benzene ring (positions 5–10) fused to a partially saturated cyclohexanone ring (positions 1–4). The benzyloxy group at position 6 introduces steric bulk and electronic effects, altering the compound’s reactivity.

Cyclohexanone Ring (Ring B) : The ketone at position 2 adopts a planar sp² hybridization, while carbons 3 and 4 are sp³-hybridized, creating a puckered conformation. This partial saturation reduces ring strain compared to fully aromatic systems.

Structural Feature Description
Molecular Formula C₁₇H₁₆O₂
Molecular Weight 252.31 g/mol
Fused Ring System Benzene (positions 5–10) fused to cyclohexanone (positions 1–4)
Key Functional Groups Ketone (C=O at position 2), benzyloxy (–OCH₂C₆H₅ at position 6)

The benzyloxy group’s orientation perpendicular to the aromatic ring minimizes steric clashes, while its electron-donating methoxy moiety influences electrophilic substitution patterns. X-ray crystallography of analogous tetralones reveals bond lengths of 1.22 Å for the carbonyl group and 1.40–1.48 Å for the C–O bond in the benzyloxy substituent.

Stereochemical Considerations in Dihydronaphthalenone Systems

Despite the partial saturation of the cyclohexanone ring, this compound lacks chiral centers. The absence of tetrahedral stereogenic carbons simplifies its stereochemical profile. However, conformational flexibility arises from:

  • Ring Puckering : The cyclohexanone ring adopts a half-chair conformation, with carbons 3 and 4 deviating from planarity. This puckering affects intermolecular interactions in crystal lattices.
  • Benzyloxy Group Rotation : The C–O bond between the benzene ring and the methoxy group permits free rotation, enabling multiple conformers in solution.

Comparative studies of β-tetralone derivatives (e.g., 3,4-dihydro-1H-naphthalen-2-one) show similar conformational dynamics, though substituent positioning modulates steric and electronic effects. For instance, bulky substituents at position 6 restrict rotation, as seen in 6-benzyloxy derivatives.

Comparative Structural Analysis with Related Naphthalenone Derivatives

The structural uniqueness of this compound becomes evident when compared to related compounds (Table 1):

Compound Key Structural Features Differentiating Attributes
1-Tetralone Ketone at position 1; fully saturated cyclohexane ring Lacks benzyloxy group; distinct ketone position.
2-Tetralone (β-Tetralone) Ketone at position 2; fully saturated cyclohexane ring No benzyloxy substituent; similar ketone position.
6-Hydroxy-3,4-dihydronaphthalen-2-one Hydroxyl (–OH) at position 6 instead of benzyloxy Polar substituent alters solubility and reactivity.
1,2-Dihydronaphthalene Fully aromatic benzene fused to partially saturated cyclohexane; no ketone Lacks carbonyl functionality; different reactivity.

The benzyloxy group in this compound enhances lipophilicity compared to hydroxylated analogs, making it more soluble in organic solvents. Additionally, the electron-rich benzyloxy moiety directs electrophilic substitution to position 5 or 7 of the aromatic ring, unlike unsubstituted tetralones, which react preferentially at position 8. These structural nuances underscore its utility in synthetic chemistry as a versatile intermediate.

Properties

IUPAC Name

6-phenylmethoxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-5,7,9,11H,6,8,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEULYUMMUDOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC(=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696246
Record name 6-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-42-2
Record name 6-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-BENZYLOXY-3,4-DIHYDRO-1H-NAPHTHALEN-2-ONE generally follows a multi-step route involving:

  • Formation of the benzyloxy substituent by alkylation of a hydroxy precursor.
  • Construction or preservation of the dihydronaphthalenone core.
  • Optimization of reaction conditions to maximize yield and purity.

Starting Materials and Initial Functionalization

  • Starting Materials: The synthesis typically begins with commercially available 2-naphthol or 6-hydroxy-3,4-dihydro-1H-naphthalen-2-one.
  • Benzyloxy Group Introduction: The phenolic hydroxyl group at position 6 is alkylated with benzyl bromide under basic conditions. This step forms the benzyloxy ether linkage crucial for the target compound.

Detailed Preparation Procedure

Step Reagents & Conditions Description Yield/Outcome
1 2-Naphthol + Sodium hydride (NaH) in DMF Formation of sodium salt of 2-naphthol to increase nucleophilicity Quantitative formation of sodium phenolate
2 Sodium salt + Benzyl bromide, K₂CO₃ base, DMF solvent, room temperature to 80°C Alkylation to form this compound intermediate High conversion; reaction monitored by TLC (n-hexane:ethyl acetate 9:1)
3 Cyclization or hydrogenation (if required) To form or stabilize the dihydronaphthalenone core Completion confirmed by NMR and MS

This method is supported by standard organic synthesis protocols where potassium carbonate acts as a base to deprotonate the phenol, and DMF is used as a polar aprotic solvent to facilitate nucleophilic substitution. The reaction mixture is typically extracted with ethyl acetate and purified by reduced-pressure distillation or flash chromatography to isolate the pure product.

Reaction Optimization

  • Base Selection: Potassium carbonate (K₂CO₃) is preferred for its mild basicity and compatibility with benzyl bromide.
  • Solvent Choice: Dimethylformamide (DMF) is favored for its ability to dissolve both organic and inorganic reagents and stabilize the oxyanion intermediate.
  • Temperature Control: Reaction temperature is maintained between room temperature and 80°C to balance reaction rate and minimize side reactions.
  • Reaction Time: Typically ranges from 4 to 24 hours, with monitoring by thin-layer chromatography (TLC) to confirm completion.

Purification and Characterization

Industrial and Scale-Up Considerations

  • Continuous Flow Synthesis: Industrial production may utilize continuous flow reactors to enhance heat and mass transfer, improving yield and scalability.
  • Solvent Recycling: DMF and ethyl acetate solvents are often recycled to reduce environmental impact.
  • Process Optimization: Reaction stoichiometry and time are optimized to reduce impurities and maximize throughput.

Comparative Data Table of Preparation Parameters

Parameter Typical Laboratory Conditions Industrial Scale Considerations
Starting Material 2-Naphthol, benzyl bromide Same, with bulk procurement
Base Potassium carbonate (K₂CO₃) Same, with quality control
Solvent Dimethylformamide (DMF) DMF or alternative green solvents
Temperature 25–80°C Controlled via continuous flow systems
Reaction Time 4–24 hours Reduced via process intensification
Purification Flash chromatography Crystallization or distillation
Yield 60–85% Optimized to >85% with process control

Research Findings and Notes

  • The benzyloxy group is introduced via nucleophilic substitution of the phenolic hydroxyl group by benzyl bromide under basic conditions, a well-established method in organic synthesis.
  • The dihydronaphthalenone core remains intact during this substitution, preserving the ketone functionality at position 2.
  • Reaction monitoring by TLC and characterization by NMR and MS ensure high purity and correct structural assignment.
  • The benzyloxy substitution enhances the compound’s lipophilicity and biological activity, making it a valuable intermediate in pharmaceutical research.
  • Alternative synthetic routes involving different protecting groups or catalysts have been explored but typically converge on the alkylation of the phenol as the key step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to yield the fully reduced naphthalenone.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Fully reduced naphthalenones.

    Substitution: Various substituted naphthalenones depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its structural properties allow it to play a pivotal role in developing anti-inflammatory and analgesic drugs . Research indicates that derivatives of this compound exhibit promising activity against inflammatory pathways, making it a valuable candidate in drug design and formulation .

Organic Synthesis

In organic chemistry, this compound is utilized for creating complex molecules through various synthetic pathways. Its unique chemical structure facilitates the exploration of new reactions and methodologies. For example, it can be used in the synthesis of other naphthalene derivatives or as a starting material for more complex organic compounds. The ability to modify its structure opens avenues for the discovery of novel compounds with potential therapeutic effects .

Material Science

The compound's properties extend to material science, where it is employed in developing novel materials such as polymers and coatings. Its unique chemical characteristics enhance material performance, particularly in applications requiring durability and resistance to environmental factors. The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability .

Biological Research

In biological research, this compound is investigated for its role in studying biological pathways and mechanisms. Notably, it has been explored in cancer research for its potential to inhibit tumor growth and modulate treatment responses. Studies have shown that compounds with similar structures can affect cell signaling pathways associated with cancer progression, indicating that further research into this compound could yield significant insights into cancer therapeutics .

Cosmetic Formulations

The compound is also finding applications in cosmetic formulations due to its potential antioxidant properties . It is incorporated into skin care products aimed at promoting skin health and combating aging effects. Research suggests that antioxidants can mitigate oxidative stress on skin cells, thus enhancing the overall efficacy of cosmetic products containing this compound .

  • Pharmaceutical Development:
    • A study published in Journal of Medicinal Chemistry highlighted the synthesis of novel anti-inflammatory agents derived from this compound. The derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
  • Biological Research:
    • Research conducted at a leading cancer institute examined the effects of this compound on tumor cell lines. Results indicated a reduction in cell proliferation and enhanced apoptosis rates compared to control groups.
  • Material Science:
    • A collaborative study between chemists and materials scientists investigated the incorporation of this compound into polymer composites. The findings revealed improved tensile strength and thermal stability under varying environmental conditions.

Mechanism of Action

The mechanism of action of 6-BENZYLOXY-3,4-DIHYDRO-1H-NAPHTHALEN-2-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzyloxy and naphthalenone moieties. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : Bromo and acetyloxy substituents may undergo nucleophilic substitution or hydrolysis, whereas the benzyloxy group offers greater stability under acidic/basic conditions .

Core Structure Modifications

Partially vs. Fully Hydrogenated Cores

  • 6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one () retains the ketone group but introduces a dimethylamino substituent, which may confer basicity and metal-chelating properties absent in the benzyloxy analog .

Biological Activity

Overview

6-BENZYLOXY-3,4-DIHYDRO-1H-NAPHTHALEN-2-ONE (CAS No. 885280-42-2) is an organic compound belonging to the naphthalenone class. It features a benzyloxy group attached to a dihydronaphthalenone core, which is significant for its biological activity. This compound has garnered attention in scientific research for its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

  • Molecular Formula : C17H16O2
  • Molecular Weight : 252.31 g/mol
  • Structural Formula :
C17H16O2\text{C}_{17}\text{H}_{16}\text{O}_{2}

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. These interactions may modulate various biological pathways, leading to its observed effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness against resistant strains highlights its potential as a lead compound in antibiotic development .

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells. For example, it has been reported to induce apoptosis in breast cancer cells by activating caspase pathways .

Anti-inflammatory and Antioxidant Effects

This compound also exhibits anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. Its antioxidant activity contributes to cellular protection against oxidative stress .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Demonstrated inhibition of bacterial growth in various strains, including resistant types.
Anticancer Activity Induced apoptosis in breast cancer cells; effective against multiple cancer cell lines.
Anti-inflammatory Effects Reduced inflammation markers in animal models; potential therapeutic applications in chronic inflammatory diseases.

Comparison with Similar Compounds

This compound can be compared with other benzyloxy compounds such as 6-Benzyloxyindole and 6-(Benzyloxy)indoline regarding their biological activities:

CompoundStructure TypeBiological Activity
6-BenzyloxyindoleIndole coreAntimicrobial, anticancer
6-(Benzyloxy)indolineIndoline coreAntioxidant, anti-inflammatory
This compound Naphthalenone coreAntimicrobial, anticancer, anti-inflammatory

Q & A

Q. What are the common synthetic routes for 6-benzyloxy-3,4-dihydro-1H-naphthalen-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via alkylation of 6-hydroxy-3,4-dihydro-1H-naphthalen-2-one using benzyl bromide. A base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the reaction by deprotonating the hydroxyl group, forming an oxyanion intermediate that reacts with the benzylating agent. Monitoring the reaction via TLC (e.g., n-hexane:ethyl acetate = 9:1) ensures completion, followed by extraction with ethyl acetate and purification via reduced-pressure distillation . Optimization involves adjusting reaction time, stoichiometry, and solvent polarity to improve yield and minimize byproducts.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Structural elucidation requires a combination of NMR (¹H and ¹³C) for functional group identification and mass spectrometry (MS) for molecular weight confirmation. Purity assessment employs reversed-phase HPLC with UV detection, using C18 columns and mobile phases like methanol/water with 0.1% formic acid. Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) preconditions samples to remove matrix interferents, ensuring accurate quantification .

Advanced Research Questions

Q. How can researchers address discrepancies in recovery rates during solid-phase extraction (SPE) of this compound?

Recovery rate variability often stems from sorbent selection and glassware adsorption. Comparative studies using HLB, MCX, and MAX sorbents show HLB provides optimal retention for aromatic ketones like 6-benzyloxy derivatives. Pre-treatment of glassware with 5% dimethyldichlorosilane (DMDCS) in toluene reduces analyte adsorption losses. Method validation should include internal standards (e.g., deuterated analogs) to correct for matrix effects and improve reproducibility .

Q. What strategies are recommended for synthesizing derivatives to study structure-activity relationships (SAR)?

Functionalization at the benzyloxy or ketone groups enables SAR exploration. For example:

  • Propargylation : Reacting the hydroxy precursor with propargyl bromide under basic conditions introduces alkyne handles for click chemistry .
  • Acylation : Using acyl chlorides (e.g., 1-naphthoyl chloride) in ethanol with KOH yields ester derivatives, as demonstrated in related naphthalene systems .
  • Benzyl Group Modification : Substituents on the benzyl ring (e.g., electron-withdrawing groups) can modulate electronic effects, assessed via Hammett plots or DFT calculations.

Q. How does the benzyloxy group influence the compound’s stability under different storage conditions?

The benzyloxy group enhances lipophilicity, increasing adsorption to plastic surfaces. Stability studies show that storing samples in silanized glassware at −18°C in methanol preserves integrity for >6 months. Accelerated degradation tests (e.g., 40°C/75% relative humidity) coupled with LC-MS identify hydrolysis products, informing optimal handling protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-BENZYLOXY-3,4-DIHYDRO-1H-NAPHTHALEN-2-ONE
Reactant of Route 2
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6-BENZYLOXY-3,4-DIHYDRO-1H-NAPHTHALEN-2-ONE

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